3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Description
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one (CAS: 34192-86-4) is a chalcone derivative featuring a nitro-substituted 1,3-benzodioxole ring conjugated to a phenyl group via an α,β-unsaturated ketone (enone) bridge. Its molecular formula is C₁₆H₁₁NO₅ (MW: 297.26 g/mol), with a planar structure that facilitates π-π stacking and dipole interactions.
Key physicochemical properties include a calculated PSA (Polar Surface Area) of 81.35 Ų and a LogP value of 3.74, indicating moderate hydrophobicity suitable for membrane permeability in pharmacological contexts . The compound’s synthesis and applications are documented in patents and medicinal chemistry studies, such as its role as a precursor in antimicrobial or anticancer agent development .
Properties
CAS No. |
34192-86-4 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
3-(6-nitro-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NO5/c18-14(11-4-2-1-3-5-11)7-6-12-8-15-16(22-10-21-15)9-13(12)17(19)20/h1-9H,10H2 |
InChI Key |
VRSXBGRXFBVWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the benzodioxole ring can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
5-(6-Bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methyl-phenyl)-4,5-dihydro-1H-pyrazole
Structural Differences :
- Core Structure: Pyrazole ring (4,5-dihydro-1H-pyrazole) replaces the enone bridge.
- Substituents : Bromo (electron-withdrawing) at the benzodioxole 6-position; furyl and 3-methylphenyl groups.
Property Implications :
- Bromo substituents may reduce metabolic stability compared to nitro groups, altering pharmacokinetics .
| Parameter | Target Compound | Pyrazole Analogue |
|---|---|---|
| Molecular Formula | C₁₆H₁₁NO₅ | C₂₀H₁₆BrN₂O₃ |
| Substituents | 6-NO₂, phenyl | 6-Br, 2-furyl, 3-methylphenyl |
| LogP | 3.74 | Estimated >4 (higher lipophilicity) |
| Bioactivity Potential | Antimicrobial, anticancer | Antifungal, anti-inflammatory |
(E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one
Structural Differences :
Property Implications :
- Reduced conjugation between benzodioxole and nitro groups may decrease UV absorption intensity compared to the target compound .
| Parameter | Target Compound | 3-Nitrophenyl Analogue |
|---|---|---|
| Nitro Position | Benzodioxole 6-position | Phenyl 3-position |
| Dipole Moment | Higher (localized on benzodioxole) | Distributed between rings |
| Solubility | Lower (non-polar benzodioxole) | Slightly higher (polar nitro on phenyl) |
5-Nitro-1,3-bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one
Structural Differences :
Property Implications :
- The benzimidazolone core supports stronger hydrogen bonding (N-H and carbonyl groups) than benzodioxole.
- Propynyl groups increase steric bulk and lipophilicity (LogP >5), reducing aqueous solubility.
| Parameter | Target Compound | Benzimidazolone Derivative |
|---|---|---|
| Hydrogen Bonding | Moderate (ketone only) | High (N-H, carbonyl) |
| Metabolic Stability | Moderate | Higher (rigid core) |
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine
Structural Differences :
- Functional Groups: Amine and alkyl chain replace the enone and phenyl groups .
Property Implications :
- The amine group confers basicity, enabling salt formation and enhanced solubility in acidic environments.
- Lack of conjugation reduces UV activity and alters binding modes in biological targets.
Biological Activity
Overview
The compound 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O5 |
| Molecular Weight | 313.29 g/mol |
| IUPAC Name | 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one |
| InChI Key | REXLDFGVCFKFPF-FQEVSTJZSA-N |
Anticancer Properties
Research has indicated that 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one exhibits anticancer activity against various cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of breast and prostate cancer cells. The compound showed a concentration-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM , indicating significant cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It displayed notable activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 0.5 mg/mL , suggesting potential for use in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, the presence of the nitro group may enhance its reactivity with biological macromolecules, contributing to its antimicrobial effects .
Case Study 1: Anticancer Activity in Breast Cancer Cells
A detailed study involving MDA-MB-231 breast cancer cells revealed that treatment with 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one resulted in a 50% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The results indicated that it had superior activity compared to standard antibiotics like streptomycin. The study reported an inhibition zone diameter of up to 20 mm against S. aureus, showcasing its potential as an alternative antimicrobial agent .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation , involving base-catalyzed aldol condensation between 1-(1,3-benzodioxol-5-yl)ethanone and a nitro-substituted aryl aldehyde. For example, sodium hydroxide or ethanolamine in ethanol under reflux conditions facilitates the formation of the α,β-unsaturated ketone (chalcone) backbone . Computational tools like ChemDraw can optimize reaction conditions (e.g., solvent, temperature) to improve yield .
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Target Intermediate |
|---|---|---|
| 1 | 1-(1,3-Benzodioxol-5-yl)ethanone + 3-nitrobenzaldehyde | Aldol adduct |
| 2 | NaOH/EtOH, reflux | Chalcone product |
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of the carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and nitro (NO₂) asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
- ¹H/¹³C NMR : Identifies the enone system (δ 7.5–8.0 ppm for α,β-unsaturated protons) and aromatic protons from the benzodioxole and nitrobenzene moieties .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves the E-configuration of the enone and nitro group orientation. SHELXL refinement software is typically used for structural validation .
Q. Table 2: Structural Validation Techniques
| Technique | Key Parameters | Application |
|---|---|---|
| IR | C=O, NO₂ stretches | Functional group confirmation |
| NMR | Coupling constants (J) | Stereochemical analysis |
| SCXRD | R-factor (<0.05) | 3D structure elucidation |
Q. How is the crystal packing influenced by substituents like the nitro group?
- Methodological Answer : The nitro group’s electron-withdrawing nature induces polar interactions and affects π-π stacking. Hydrogen bonding between the nitro oxygen and adjacent benzodioxole protons can stabilize the crystal lattice. ORTEP-3 software visualizes these interactions, while SHELXD refines torsional angles .
Advanced Research Questions
Q. How to address discrepancies in spectral data during structural characterization?
- Methodological Answer :
- Dynamic NMR : Resolves tautomerism or conformational exchange (e.g., enone keto-enol tautomerism) by analyzing temperature-dependent shifts .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., nitro vs. carbonyl adducts) with ppm-level accuracy .
- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra using Gaussian or ORCA software .
Q. What challenges arise in crystallographic refinement of this compound?
- Methodological Answer :
- Disorder in Nitro Groups : The nitro group’s planar geometry may lead to rotational disorder. Use SHELXL’s PART command to model partial occupancy .
- Twinned Crystals : Apply the TwinRotMat option in SHELXL to deconvolute overlapping reflections .
- Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, which stabilize the lattice but complicate refinement .
Q. How to design experiments to probe hydrogen bonding’s role in supramolecular assembly?
- Methodological Answer :
- Variable-Temperature SCXRD : Maps thermal ellipsoids to assess hydrogen bond strength (e.g., O···H distances <2.5 Å indicate strong interactions) .
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular contacts (e.g., % contribution of H···O/N interactions) .
- Solvent Polarity Screening : Crystallize the compound in DMSO vs. chloroform to alter H-bonding propensity and compare packing motifs .
Q. What computational strategies predict biological activity or reactivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2) using the chalcone’s enone as a pharmacophore .
- DFT Calculations : Optimize the nitro group’s electrostatic potential surface to predict sites for nucleophilic attack or redox activity .
- QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to observed antibacterial IC₅₀ values using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
